Recoflavone

Catalog No.
S541159
CAS No.
203191-10-0
M.F
C20H18O8
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Recoflavone

CAS Number

203191-10-0

Product Name

Recoflavone

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl]oxyacetic acid

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C20H18O8/c1-24-14-5-4-11(6-16(14)25-2)15-9-13(21)20-17(26-3)7-12(8-18(20)28-15)27-10-19(22)23/h4-9H,10H2,1-3H3,(H,22,23)

InChI Key

BCPQOBQIVJZOFL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OCC(=O)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

7-carboxymethoxyloxy-3',4',5-trimethoxyflavone, DA 6034, DA-6034, recoflavone

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OCC(=O)O)OC

Description

The exact mass of the compound Recoflavone is 386.1002 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Recoflavone is a flavonoid compound with the chemical formula C20H18O8C_{20}H_{18}O_{8} and a molecular weight of approximately 386.36 g/mol. It is primarily known for its gastroprotective properties and has been investigated for various therapeutic applications, including the treatment of acute gastritis, chronic gastritis, and dry eye syndrome . Recoflavone is recognized as a derivative of eupatilin, a natural flavonoid, and exhibits significant biological activity that makes it a subject of interest in pharmaceutical research.

Studies suggest that Recoflavone's therapeutic effects might be due to its anti-inflammatory properties. It may achieve this by modulating the activity of specific enzymes involved in the inflammatory response []. Additionally, research indicates that Recoflavone might protect the gastric mucosa, the lining of the stomach, by increasing mucus production and reducing oxidative stress []. However, the precise mechanisms require further investigation.

Characteristic of flavonoid chemistry. Key steps include:

  • Condensation Reactions: The initial step often involves the condensation of appropriate aromatic aldehydes with ketones to form chalcones.
  • Cyclization: The chalcone undergoes cyclization to form flavanones, which can then be further modified.
  • Bromination and Dehydrobromination: These reactions can be employed to introduce bromine atoms into the structure, followed by elimination reactions to yield the final flavone structure .

The detailed mechanisms may vary based on specific synthetic routes but generally follow established pathways in flavonoid chemistry.

Recoflavone exhibits multiple biological activities:

  • Gastroprotective Effects: It promotes gastric epithelial cell migration and enhances wound healing through the mTOR signaling pathway .
  • Anti-inflammatory Properties: Recoflavone has been shown to inhibit inflammatory pathways, particularly by modulating the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappa-B) .
  • Antioxidant Activity: Like many flavonoids, it possesses antioxidant properties that help combat oxidative stress in cells.

These properties contribute to its potential therapeutic applications in gastrointestinal disorders and other inflammatory conditions.

Several methods have been developed for synthesizing Recoflavone:

  • Von Kostanecki Method: This classical method involves the condensation of benzaldehyde with acetophenone, followed by a series of bromination and cyclization steps to yield the final flavone structure .
  • One-Step Synthesis: Recent advancements have proposed one-step synthetic routes that simplify the process while maintaining yield and purity.
  • Natural Extraction: Although less common for large-scale production, Recoflavone can also be isolated from natural sources containing eupatilin derivatives.

These methods highlight the versatility and adaptability of synthetic strategies in flavonoid chemistry.

Recoflavone has several promising applications:

  • Pharmaceutical Development: Investigated for its potential use in treating gastrointestinal disorders due to its gastroprotective effects .
  • Cosmetic Industry: Its antioxidant properties make it suitable for formulations aimed at skin protection and anti-aging.
  • Nutraceuticals: As a dietary supplement, it may provide health benefits related to inflammation and oxidative stress.

These applications underscore its multifunctional nature as both a therapeutic agent and a health supplement.

Research on Recoflavone's interactions focuses on its effect on various biochemical pathways:

  • Nuclear Factor Kappa-B Pathway: Studies indicate that Recoflavone may inhibit this pathway, which plays a critical role in inflammation and immune responses .
  • mTOR Pathway: Its action on this pathway suggests potential benefits in cellular growth and repair mechanisms, particularly relevant in wound healing contexts .

Such interactions highlight the compound's potential as a modulator of key biological processes.

Several compounds share structural similarities with Recoflavone, each exhibiting unique biological activities:

Compound NameChemical FormulaUnique Features
EupatilinC20H18O7C_{20}H_{18}O_{7}Natural source; known for similar gastroprotective effects.
LuteolinC15H10O6C_{15}H_{10}O_{6}Strong antioxidant; anti-inflammatory properties.
QuercetinC15H10O7C_{15}H_{10}O_{7}Widely studied for cardiovascular benefits; potent antioxidant.
ApigeninC15H10O5C_{15}H_{10}O_{5}Exhibits anti-cancer properties; neuroprotective effects.

While these compounds share structural characteristics typical of flavonoids, Recoflavone's specific combination of gastroprotective and anti-inflammatory activities distinguishes it from others in this class.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

386.10016753 g/mol

Monoisotopic Mass

386.10016753 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U96J5LG435

Other CAS

203191-10-0

Wikipedia

Recoflavone

Dates

Modify: 2024-04-14
1: Lee H, Kim EK, Kim JY, Yang YM, Shin DM, Kang KK, Kim TI. DA-6034-induced mucin secretion via Ca2+-dependent pathways through P2Y receptor stimulation. Invest Ophthalmol Vis Sci. 2014 Sep 11;55(10):6565-74. doi: 10.1167/iovs.14-13875. PubMed PMID: 25212776.
2: Yang YM, Park S, Ji H, Kim TI, Kim EK, Kang KK, Shin DM. DA-6034 Induces [Ca(2+)]i Increase in Epithelial Cells. Korean J Physiol Pharmacol. 2014 Apr;18(2):89-94. doi: 10.4196/kjpp.2014.18.2.89. Epub 2014 Apr 3. PubMed PMID: 24757369; PubMed Central PMCID: PMC3994308.
3: Lee J, Shin KH, Kim JR, Lim KS, Jang IJ, Chung JY. Pharmacokinetics, safety and tolerability of DA-6034, an anti-inflammatory agent, after single and multiple oral administrations in healthy volunteers. Clin Drug Investig. 2014 Jan;34(1):37-42. doi: 10.1007/s40261-013-0147-0. PubMed PMID: 24158940.
4: Kim YW, Lee WH, Choi SM, Seo YY, Ahn BO, Kim SH, Kim SG. DA6034 promotes gastric epithelial cell migration and wound-healing through the mTOR pathway. J Gastroenterol Hepatol. 2012 Feb;27(2):397-405. doi: 10.1111/j.1440-1746.2011.06873.x. PubMed PMID: 21793913.
5: Ko SH, Yoo DY, Kim YJ, Choi SM, Kang KK, Kim H, Kim N, Kim JS, Kim JM. A mechanism for the action of the compound DA-6034 on NF-κB pathway activation in Helicobacter pylori-infected gastric epithelial cells. Scand J Immunol. 2011 Sep;74(3):253-63. doi: 10.1111/j.1365-3083.2011.02577.x. PubMed PMID: 21623862.
6: Seo MJ, Kim JM, Lee MJ, Sohn YS, Kang KK, Yoo M. The therapeutic effect of DA-6034 on ocular inflammation via suppression of MMP-9 and inflammatory cytokines and activation of the MAPK signaling pathway in an experimental dry eye model. Curr Eye Res. 2010 Feb;35(2):165-75. doi: 10.3109/02713680903453494. PubMed PMID: 20136427.
7: Choi SM, Seo MJ, Lee YG, Lee MJ, Jeon HJ, Kang KK, Ahn BO, Yoo M. Effects of DA-6034, a flavonoid derivative, on mucin-like glycoprotein and ocular surface integrity in a rabbit model. Arzneimittelforschung. 2009;59(10):498-503. PubMed PMID: 19998577.
8: Choi SM, Lee YG, Seo MJ, Kang KK, Ahn BO, Yoo M. Effects of DA-6034 on aqueous tear fluid secretion and conjunctival goblet cell proliferation. J Ocul Pharmacol Ther. 2009 Jun;25(3):209-14. doi: 10.1089/jop.2008.0126. PubMed PMID: 19456255.
9: Kim JW, Kim BG, Lee KL, Jeong JB, Jung YJ, Kim JS, Jung HC, Song IS. The effects of DA-6034 on NF-kappaB activity induced by lipopolysaccharide or tumor necrosis factor alpha in a human colonic epithelial cell line. Hepatogastroenterology. 2008 Nov-Dec;55(88):2059-64. PubMed PMID: 19260477.
10: Jang SW, Lee JW, Park SH, Kim JH, Yoo M, Na DH, Lee KC. Gastroretentive drug delivery system of DA-6034, a new flavonoid derivative, for the treatment of gastritis. Int J Pharm. 2008 May 22;356(1-2):88-94. doi: 10.1016/j.ijpharm.2007.12.042. Epub 2008 Jan 9. PubMed PMID: 18276090.
11: Nam SY, Kim JS, Kim JM, Lee JY, Kim N, Jung HC, Song IS. DA-6034, a derivative of flavonoid, prevents and ameliorates dextran sulfate sodium-induced colitis and inhibits colon carcinogenesis. Exp Biol Med (Maywood). 2008 Feb;233(2):180-91. doi: 10.3181/0707-RM-186. PubMed PMID: 18222973.
12: Choi SM, Shin JH, Kang KK, Ahn BO, Yoo M. Gastroprotective effects of DA-6034, a new flavonoid derivative, in various gastric mucosal damage models. Dig Dis Sci. 2007 Nov;52(11):3075-80. Epub 2007 Apr 4. PubMed PMID: 17406830.
13: Lee JS, Kim HS, Hahm KB, Sohn MW, Yoo M, Johnson JA, Surh YJ. Inhibitory effects of 7-carboxymethyloxy-3',4',5-trimethoxyflavone (DA-6034) on Helicobacter pylori-induced NF-kappa B activation and iNOS expression in AGS cells. Ann N Y Acad Sci. 2007 Jan;1095:527-35. PubMed PMID: 17404066.
14: Kim EJ, Chung MY, Chung HJ, Son MW, Kwon JW, Yoo M, Lee MG. Pharmacokinetics of 7-carboxymethyloxy-3',4',5-trimethoxy flavone (DA-6034), a derivative of flavonoid, in mouse and rat models of chemically-induced inflammatory bowel disease. J Pharm Pharmacol. 2006 Jan;58(1):27-35. PubMed PMID: 16393461.
15: Chung HJ, Choi YH, Choi HD, Jang JM, Shim HJ, Yoo M, Kwon JW, Lee MG. Pharmacokinetics of DA-6034, an agent for inflammatory bowel disease, in rats and dogs: Contribution of intestinal first-pass effect to low bioavailability in rats. Eur J Pharm Sci. 2006 Mar;27(4):363-74. Epub 2006 Jan 4. PubMed PMID: 16387482.
16: Yang SH, Bae SK, Kwon JW, Yoo M, Lee MG. Gender differences in the pharmacokinetics of DA-6034, a derivative of flavonoids, in rats. Biopharm Drug Dispos. 2006 Jan;27(1):47-51. PubMed PMID: 16302288.
17: Kim YS, Son M, Ko JI, Cho H, Yoo M, Kim WB, Song IS, Kim CY. Effect of DA-6034, a derivative of flavonoid, on experimental animal models of inflammatory bowel disease. Arch Pharm Res. 1999 Aug;22(4):354-60. PubMed PMID: 10489873.

Explore Compound Types